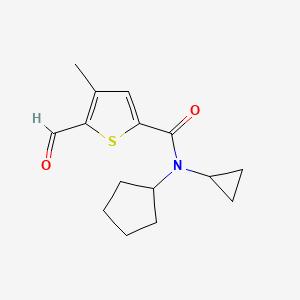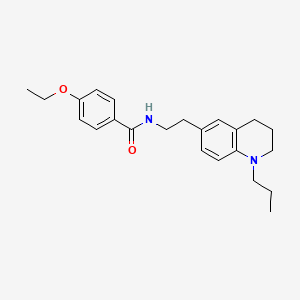![molecular formula C16H19F3N2O3 B2566866 N-(3-(trifluoromethyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421441-91-9](/img/structure/B2566866.png)
N-(3-(trifluoromethyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(trifluoromethyl)phenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TFPAA, and it is a spirocyclic lactam with a unique structure that makes it an attractive candidate for research in drug discovery, chemical biology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Copper-Mediated Synthesis
Copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides, coupled with cyclization and dearomatization, was utilized to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This method yields compounds in moderate to high yields with excellent regioselectivity and diastereoselectivity, highlighting a synthetic route to spirocyclic compounds with potential application in drug development and materials science (Guifang Han et al., 2014).
Structural Analysis via X-ray Diffraction
The structural characteristics of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate were elucidated using single-crystal X-ray diffraction. This study provided insights into the spatial arrangement of substituents, crucial for understanding the chemical behavior and potential applications of spirocyclic compounds in various scientific fields (N. F. Kirillov et al., 2010).
Spirocyclic Derivatives as Antibacterial Agents
Research into spirocyclic derivatives of ciprofloxacin aimed at enhancing antibacterial activity resulted in the synthesis of thirty-six new fluoroquinolone derivatives. Despite a narrower activity spectrum compared to ciprofloxacin, some compounds showed distinct activity against specific gram-negative and gram-positive bacterial strains, demonstrating the potential of spirocyclic compounds in developing new antibacterial agents (A. Lukin et al., 2022).
Antimicrobial Activity of Derivatives
A series of novel N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis. This study underscores the antimicrobial potential of compounds with trifluoromethylated phenyl groups, opening avenues for the development of new therapeutic agents (A. Bąk et al., 2020).
Electrochemical Properties
The electrochemical behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media was explored, revealing insights into the redox properties of such compounds. Understanding these electrochemical characteristics can be pivotal for applications in materials science and electrochemical sensors (G. Abou-Elenien et al., 1991).
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-2-1-3-13(10-12)20-14(22)21-6-9-24-15(11-21)4-7-23-8-5-15/h1-3,10H,4-9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAPKFJLAKUHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2566783.png)





![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)




![3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2566801.png)

![2-(2,2-dimethylpropanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride](/img/structure/B2566803.png)